molecular formula C7H5BrFN3 B13673526 8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13673526
M. Wt: 230.04 g/mol
InChI Key: BJEDXIQLHGMAGX-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines.

Preparation Methods

The synthesis of 8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-3-fluoropyridine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with methyl iodide under basic conditions to yield the desired triazolopyridine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride . Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

8-Bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be compared with other triazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C7H5BrFN3

Molecular Weight

230.04 g/mol

IUPAC Name

8-bromo-6-fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H5BrFN3/c1-4-10-11-7-6(8)2-5(9)3-12(4)7/h2-3H,1H3

InChI Key

BJEDXIQLHGMAGX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2Br)F

Origin of Product

United States

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